2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile
Description
Properties
Molecular Formula |
C5H5N3OS |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile |
InChI |
InChI=1S/C5H5N3OS/c6-2-1-4-7-8-5(3-9)10-4/h9H,1,3H2 |
InChI Key |
NUKFGXVAVVPDJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=NN=C(S1)CO |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Thiosemicarbazide with Nitrile or Aldehyde Precursors
One common approach involves the reaction of thiosemicarbazide with α-cyanoacetaldehyde or related nitrile-containing aldehydes, followed by cyclodehydration to form the thiadiazole ring bearing the hydroxymethyl substituent.
- Reaction Conditions: The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or under reflux in acidic media to promote ring closure.
- Example Procedure: Aromatic or aliphatic nitriles are reacted with thiosemicarbazide in the presence of phosphorus oxychloride at elevated temperatures (80–90 °C) for 1 hour. The mixture is then hydrolyzed and neutralized to precipitate the thiadiazole product.
Functionalization of Preformed 1,3,4-Thiadiazole Rings
Alternatively, the hydroxymethyl group can be introduced by selective substitution on a preformed 1,3,4-thiadiazole ring bearing a reactive site such as a halogen or nitrile group.
- Hydroxymethylation: This can be achieved by nucleophilic substitution or reduction of formyl or nitrile precursors attached to the thiadiazole ring.
- Acetonitrile Introduction: The acetonitrile side chain can be introduced via alkylation reactions using haloacetonitrile derivatives under basic conditions.
Analytical Characterization and Confirmation of Structure
The synthesized 2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile is typically characterized by:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of the hydroxymethyl group and the acetonitrile moiety.
- Infrared Spectroscopy (IR): Characteristic absorption bands for nitrile (around 2200 cm^-1) and hydroxyl groups.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 155.18 g/mol.
- Elemental Analysis: Confirms the molecular formula C5H5N3OS.
These methods ensure the purity and correct structure of the compound.
Comparative Table of Preparation Methods for Related 1,3,4-Thiadiazole Compounds
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclodehydration of thiosemicarbazide with nitriles | Thiosemicarbazide, α-cyanoacetaldehyde | POCl3 or acidic media | 80–90 °C, 1–4 h | Straightforward, high yield | Requires careful handling of POCl3 |
| Functionalization of preformed thiadiazole | Halogenated thiadiazole derivatives | Hydroxymethylation agents (e.g., formaldehyde) | Mild to moderate temperature | Selective substitution possible | Multi-step, may require protection/deprotection |
| Amide bond formation with thiadiazole thiol derivatives | 5-amino-1,3,4-thiadiazole-2-thiol, acid derivatives | EDC, HOBt in acetonitrile | Room temperature, 24 h | Efficient amide coupling | Not directly applicable to target compound |
Chemical Reactions Analysis
Reactivity of the Hydroxymethyl Group
The hydroxymethyl (-CH2OH) group undergoes characteristic alcohol-based transformations:
Condensation Reactions
Reacts with aldehydes/ketones under mild conditions to form ethers or acetals. For example:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehydes (RCHO) | Acid catalysis, 25–60°C | 5-(R-O-CH2)-1,3,4-thiadiazole derivatives | 70–85% |
This reaction is critical for synthesizing glycosidic analogs in medicinal chemistry.
Esterification and Acetylation
-
Reacts with acetic anhydride to form acetylated derivatives:
Nitrile Group Transformations
The acetonitrile (-CH2CN) group participates in reduction and nucleophilic addition:
Reduction to Amines
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH4 | THF, 0°C → RT | 2-[5-(CH2OH)-thiadiazolyl]ethylamine | Requires inert atmosphere | |
| H2 (1 atm), Pd/C catalyst | MeOH, 25°C | Same as above | Scalable for industrial use |
Hydrolysis
-
Acidic or basic hydrolysis converts nitrile to carboxylic acid:
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core enables electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
-
Reacts with halogens (Cl2, Br2) at the C-5 position:
Nucleophilic Substitution
Cross-Coupling Reactions
The nitrile group facilitates Pd-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Application Example | Source |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh3)4, Na2CO3, DME/H2O | Biaryl-functionalized thiadiazoles | |
| Cyanation | CuCN, DMF, 120°C | Nitrile exchange for labeling |
Mechanistic Insights
Scientific Research Applications
2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with variations at the 5-position (e.g., methylthio, benzylthio, halogenated benzyl groups) and modifications to the acetonitrile moiety. Substituent differences significantly influence physicochemical and biological properties:
Physicochemical Properties
- Melting Points: The hydroxymethyl group’s polarity may lower the melting point compared to non-polar substituents. For example: Methylthio derivatives (e.g., 5f): 158–160°C Trifluoromethyl derivatives: Not reported, but acrylate analogs (e.g., S43.1) are liquids at RT . Thioxo derivatives (e.g., 9c): 199–201°C .
- For comparison: Benzylthio derivatives (e.g., 5h): 88% yield Ethylthio derivatives (e.g., 5g): 78% yield
Spectral Data
- NMR Shifts : The hydroxymethyl proton is expected near δ 4.5–5.0 (similar to compound 5f: δ 5.25 for -CH2O-) . In contrast, methylthio groups show signals at δ 2.1–2.6 .
- Mass Spectrometry : The molecular ion peak for the target compound (C5H5N3OS) would be ~155.02 g/mol, distinct from analogs like 9c (MW 300.2 g/mol) .
Biological Activity
2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and potential applications.
Chemical Structure
The compound belongs to the thiadiazole family, which is known for various biological activities. Its structure can be represented as follows:
Synthesis
The synthesis of 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:
- Formation of Thiadiazole Ring : The initial step involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
- Hydroxymethylation : Subsequent hydroxymethylation is performed using formaldehyde or similar reagents.
- Acetonitrile Substitution : Finally, acetonitrile is introduced to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
-
Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good antibacterial activity:
- Bacillus subtilis : MIC = 4.69 µM
- Staphylococcus aureus : MIC = 5.64 µM
- Escherichia coli : MIC = 23.15 µM
- Antifungal Activity : It also exhibits antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and HCT-116) have shown that these compounds can induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.
- Mechanistic Insights : Some studies suggest that the anticancer activity may be linked to the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair .
Study on Antimicrobial Properties
A comprehensive study evaluated a series of thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with hydroxymethyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, a derivative similar to 2-[5-(Hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile showed inhibition zones exceeding 20 mm against several bacterial strains .
Study on Anticancer Properties
In another study focusing on anticancer activities, a library of thiadiazole derivatives was synthesized and screened for cytotoxicity against various cancer cell lines. The results revealed that certain modifications in the thiadiazole ring significantly improved antiproliferative activity, with IC50 values as low as 0.86 µM observed in some derivatives .
Q & A
Q. What are the common synthetic routes for synthesizing 2-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]acetonitrile, and how can reaction yields be optimized?
Synthesis typically involves alkylation or condensation reactions using brominated intermediates. For example, alkylation with 4’-(2-bromoacetyl)benzonitrile (10 mmol) under reflux conditions yields 80% product after recrystallization . Optimization strategies include:
- Temperature control : Reflux in acetic acid (3–5 hours) ensures complete reaction .
- Purification : Sequential washing with acetic acid, water, ethanol, and diethyl ether minimizes impurities .
- Catalyst selection : Sodium acetate (0.1 mol) aids in deprotonation during condensation steps .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical methods?
Key techniques include:
- H NMR : Peaks at δ 4.84 (s, CH) and δ 7.32 (s, NH) confirm substituent positions .
- Mass spectrometry : A molecular ion peak at m/z 277 (M+1) aligns with the expected molecular weight .
- Elemental analysis : Discrepancies ≤0.15% between calculated (C, 47.81%; N, 20.27%) and observed values indicate purity .
Q. What safety protocols are recommended for handling nitrile-containing thiadiazoles in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Neutralize nitrile waste with oxidizing agents (e.g., hypochlorite) before disposal .
Advanced Research Questions
Q. How do electronic and steric effects of the hydroxymethyl group influence the reactivity of the thiadiazole core?
The hydroxymethyl group enhances solubility in polar solvents (e.g., DMSO) and participates in hydrogen bonding, affecting crystal packing . Computational studies (e.g., DFT) can predict its impact on:
Q. What strategies resolve contradictions in reported synthetic yields for thiadiazole derivatives?
Discrepancies often arise from:
- Reaction scale : Milligram-scale reactions (e.g., 0.1 mol in ) may show higher yields than bulk synthesis due to better heat distribution .
- Intermediate stability : Brominated intermediates (e.g., 2-cyano-2-hydroxyiminoacetamide) are moisture-sensitive; anhydrous conditions improve consistency .
- Analytical thresholds : Variations in NMR sensitivity (e.g., 500 MHz vs. 300 MHz) can affect impurity detection .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Predict binding affinity to target proteins (e.g., bacterial enzymes) by modeling the nitrile group’s interaction with catalytic cysteine residues .
- ADMET profiling : Calculate LogD (pH 5.5) and pKa (11.12) to optimize pharmacokinetics .
- QSAR models : Correlate substituent electronegativity (e.g., fluorophenyl in ) with antimicrobial potency .
Q. What mechanistic insights explain the regioselectivity of thiadiazole functionalization reactions?
Regioselectivity is governed by:
- Nucleophilic attack : The thiadiazole C-2 position is more reactive toward electrophiles (e.g., bromine) due to lower electron density .
- Steric hindrance : Bulky substituents at C-5 (e.g., hydroxymethyl) direct reactions to C-2 .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
